Introduction: Unveiling the Potential of a Versatile Fluorenone Derivative
Introduction: Unveiling the Potential of a Versatile Fluorenone Derivative
An In-depth Technical Guide to the Chemical Properties of 2-methyl-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
2-methyl-9H-fluoren-9-one is a polycyclic aromatic ketone built upon the rigid and electronically significant fluorenone scaffold. The fluorene core, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science, appearing in drugs like the antimalarial lumefantrine and the antiviral tilorone.[1] The introduction of a ketone at the 9-position creates an electron-accepting moiety, while the methyl group at the 2-position subtly modulates the molecule's electronic properties and enhances its solubility in common organic solvents.[2]
This guide offers a comprehensive exploration of the chemical properties of 2-methyl-9H-fluoren-9-one, moving from its fundamental molecular characteristics and synthesis to its spectroscopic signature, reactivity, and applications. The insights provided are intended to empower researchers in leveraging this compound as a versatile intermediate for the synthesis of functionalized polycyclic aromatic hydrocarbons, novel therapeutic agents, and advanced optoelectronic materials.[2][3]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. 2-methyl-9H-fluoren-9-one's structure is defined by a planar fluorene system with a carbonyl group at the C9 bridge and a methyl substituent on one of the benzene rings.
Caption: Molecular Structure of 2-methyl-9H-fluoren-9-one.
The key physicochemical properties of 2-methyl-9H-fluoren-9-one are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value | Source |
| CAS Number | 2840-51-9 | PubChem[4] |
| Molecular Formula | C₁₄H₁₀O | PubChem[4] |
| Molecular Weight | 194.23 g/mol | PubChem[4] |
| IUPAC Name | 2-methylfluoren-9-one | PubChem[4] |
| Appearance | (Typically a solid) | General Knowledge |
| XLogP3 | 3.9 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 1 | PubChem[4] |
Synthesis and Purification
The synthesis of substituted fluorenones is a well-established area of organic chemistry. Common strategies include palladium-catalyzed carbonylative cyclizations and the oxidation of the corresponding fluorene precursors.[5][6] The latter approach is often preferred for its operational simplicity and the availability of the starting 2-methyl-9H-fluorene.
A highly efficient and environmentally conscious method involves the aerobic oxidation of 9H-fluorenes using a base such as potassium hydroxide (KOH) in a suitable solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), with ambient air serving as the oxidant.[6][7][8] This method avoids the use of toxic heavy metal oxidants like chromium trioxide.[6]
Caption: General workflow for the aerobic oxidation synthesis.
Experimental Protocol: Aerobic Oxidation of 2-methyl-9H-fluorene
This protocol is adapted from established green chemistry methods for the synthesis of 9-fluorenones.[7][8]
Materials:
-
2-methyl-9H-fluorene
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for longer reaction times)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-methyl-9H-fluorene (1.0 eq).
-
Solvent and Base Addition: Add anhydrous THF to dissolve the starting material. Then, add powdered KOH (approx. 1.0-1.5 eq).
-
Oxidation: Stir the resulting suspension vigorously at room temperature, open to the air (or with an air condenser). The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot. This reaction can take several hours.[7]
-
Work-up: Upon completion, filter the reaction mixture to remove the KOH and any insoluble byproducts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Redissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with deionized water (3x) to remove any remaining salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate again to yield the purified 2-methyl-9H-fluoren-9-one. Further purification can be achieved by recrystallization if necessary.
Causality: The basic medium (KOH) is crucial as it facilitates the deprotonation of the relatively acidic C9-protons of the fluorene starting material. The resulting carbanion is then oxidized by atmospheric oxygen to form the corresponding ketone.[8] THF is an effective solvent that dissolves the organic substrate while allowing for a heterogeneous reaction with the solid base.
Spectroscopic Characterization
Unambiguous identification of 2-methyl-9H-fluoren-9-one relies on a combination of spectroscopic techniques. The expected spectral data are derived from the known spectra of 9-fluorenone and the predictable electronic effects of the methyl substituent.[9][10]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2 - 7.8 ppm | Multiple signals (doublets, triplets) in the aromatic region. The methyl group will cause slight shifts compared to unsubstituted fluorenone. |
| Methyl Protons | δ ~2.4 ppm | A singlet integrating to 3 hydrogens, typical for an aryl-methyl group. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~193 ppm | The ketone carbonyl is highly deshielded and appears far downfield.[10] |
| Aromatic Carbons | δ 120 - 145 ppm | Multiple signals corresponding to the 12 aromatic carbons. The carbon bearing the methyl group will be shifted.[10] | |
| Methyl Carbon (-CH₃) | δ ~21 ppm | Typical chemical shift for an aryl-methyl carbon. | |
| IR Spec. | C=O Stretch (Ketone) | ~1710 - 1720 cm⁻¹ | Strong, sharp absorption band characteristic of a conjugated ketone. |
| C-H Aromatic Stretch | ~3000 - 3100 cm⁻¹ | Absorption bands for sp² C-H bonds. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 194.07 | Corresponds to the molecular weight of C₁₄H₁₀O. |
Chemical Reactivity and Applications
The chemical reactivity of 2-methyl-9H-fluoren-9-one is dominated by the electrophilic carbonyl group and the nucleophilic aromatic rings. This dual reactivity makes it a valuable intermediate.[2] Fluorenone derivatives are precursors to a wide array of functional materials and biologically active molecules.[1][3][11]
Caption: Relationship between reactivity and applications.
-
As a Synthetic Intermediate: The ketone functionality can be readily transformed. For instance, reduction yields 2-methyl-9H-fluoren-9-ol, a precursor for other derivatives. Reaction with hydroxylamine or hydrazines can produce oximes and hydrazones, which are themselves useful ligands or synthons.[1][12]
-
In Drug Development: The fluorene nucleus is a key pharmacophore. Derivatives have shown potential as antimicrobial, antiviral, and antineoplastic agents.[1][13] 2-methyl-9H-fluoren-9-one serves as a starting point for synthesizing more complex, substituted analogs for structure-activity relationship (SAR) studies.
-
In Materials Science: Fluorene-based compounds are prized for their photophysical properties, including strong fluorescence and good thermal stability.[3] 2-methyl-9H-fluoren-9-one can be used to build larger conjugated systems for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[3][11]
Safety and Handling
As with any laboratory chemical, proper handling of 2-methyl-9H-fluoren-9-one is essential. The following information is derived from safety data sheets for fluorenone and its derivatives.[14][15][16]
-
Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[16][17] Some fluorenone derivatives are considered toxic to aquatic life with long-lasting effects.[15]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-methyl-9H-fluoren-9-one is a compound of significant interest due to its combination of a rigid, electronically active fluorenone core and a solubilizing methyl group. Its well-defined synthesis, predictable spectroscopic properties, and versatile reactivity make it an invaluable building block in both medicinal chemistry and materials science. This guide provides the foundational knowledge required for researchers to confidently handle, characterize, and strategically employ this compound in the pursuit of novel molecules and materials with tailored functions.
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ResearchGate. (n.d.). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. Retrieved from [Link]
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